(E)-3-(6-Bromopyridin-2-YL)acrylic acid
Descripción
(E)-3-(6-Bromopyridin-2-YL)acrylic acid is a pyridine-based acrylate derivative characterized by a bromine substituent at the 6-position of the pyridine ring and an acrylic acid moiety at the 2-position. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the conjugated acrylic acid group contributes to its electronic properties and intermolecular interactions.
Propiedades
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKFIFFUTURMU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Substituent Comparison
Key Observations:
- Halogenation : Bromine at the 6-position (target compound) offers distinct reactivity compared to chloro () or trifluoromethyl () groups. Bromine facilitates cross-coupling, whereas trifluoromethyl enhances metabolic stability in drug candidates.
- Functionality: Amino () or hydroxy () groups introduce hydrogen-bonding sites, impacting solubility and biological activity.
Key Observations:
- Efficiency : Photoredox catalysis () achieves higher yields (91%) compared to traditional coupling methods (65% in ).
- Purification : Silica gel chromatography is widely used for halogenated derivatives (), while flash chromatography is preferred for polar intermediates ().
Physicochemical Properties
Table 3: Physical Properties
Key Observations:
- Solubility: Amino or hydroxy groups () enhance polar solvent compatibility, whereas halogenated analogs () may require nonpolar solvents.
Research Implications
- Medicinal Chemistry : Bromine in the target compound positions it as a versatile intermediate for kinase inhibitors or PROTACs, whereas trifluoromethyl derivatives () are prioritized for CNS drugs.
- Materials Science : Conjugated acrylates with electron-withdrawing groups () could serve as organic semiconductors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
